molecular formula C9H6F4O B2752923 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde CAS No. 1824270-96-3

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2752923
CAS No.: 1824270-96-3
M. Wt: 206.14
InChI Key: HNDVWWSHFNWJOM-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is a type of fluorinated building block .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Fc1cc(ccc1C=O)C(F)(F)F . This indicates that the compound has a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a formyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.14 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but for a similar compound “2-Fluoro-4-(trifluoromethyl)benzaldehyde”, the boiling point is 118-119 °C, the density is 1.41 g/mL at 25 °C, and the refractive index is 1.45 .

Scientific Research Applications

Chemical Synthesis and Catalysis

One study describes the use of benzaldehydes, including 2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde, in a Pd-catalyzed, ortho C-H methylation and fluorination process. This method employs orthanilic acids as transient directing groups, showcasing a novel approach to modifying benzaldehyde derivatives (Xiao-Yang Chen & E. J. Sorensen, 2018).

Material Science

Research into fluorinated microporous polymers reveals the utilization of various benzaldehydes, including fluorinated derivatives, for creating networks with significant CO2 adsorption capabilities. These findings indicate the potential of fluorinated benzaldehydes in developing advanced materials for environmental applications (Guiyang Li et al., 2016).

Pharmaceutical Chemistry

A study on the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer agent, highlights the critical role of fluorinated benzaldehydes in creating new therapeutic molecules. This work exemplifies the integration of fluorinated compounds in drug development to enhance biological activity (N. Lawrence et al., 2003).

Organometallic and Catalytic Applications

Further research demonstrates the application of fluorinated benzaldehydes in organometallic chemistry, such as the development of ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, underscoring the compound's utility in complex molecule construction (Yong Wu et al., 2021).

Analytical Chemistry

The compound's relevance extends to analytical chemistry, where it contributes to the development of novel reagents for high-sensitivity chromatographic analysis. Its use in synthesizing fluorescent derivatives for detecting primary amines showcases its utility in enhancing analytical methodologies (S. C. Beale et al., 1989).

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVWWSHFNWJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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